N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoroethyl}-N''-nitroguanidine
Overview
Description
N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoroethyl}-N''-nitroguanidine is a useful research compound. Its molecular formula is C9H7ClF5N5O2 and its molecular weight is 347.63 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures, such as trifluoromethylpyridines, are widely used in the agrochemical and pharmaceutical industries . They are known to target a variety of pests in crop protection .
Mode of Action
The biological activities of trifluoromethylpyridine (tfmp) derivatives, which share a similar structural motif with the compound , are thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
It’s worth noting that compounds with similar structures have been found to affect various biochemical pathways, leading to their widespread use in the agrochemical and pharmaceutical industries .
Pharmacokinetics
The presence of fluorine in the compound could potentially influence its pharmacokinetic properties, as fluorine-containing compounds have been found to exhibit unique behaviors in biological systems .
Result of Action
It’s worth noting that compounds with similar structures have been found to exhibit a variety of biological activities, suggesting that this compound could potentially have diverse effects at the molecular and cellular levels .
Action Environment
The presence of fluorine in the compound could potentially influence its stability and reactivity in different environments .
Properties
IUPAC Name |
1-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoroethyl]-2-nitroguanidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF5N5O2/c10-5-1-4(9(13,14)15)2-17-6(5)8(11,12)3-18-7(16)19-20(21)22/h1-2H,3H2,(H3,16,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKDWGFOCCQNZCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)C(CNC(=N[N+](=O)[O-])N)(F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF5N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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